2-(3-Bromophenyl)propane-1,3-diol
Description
2-(3-Bromophenyl)propane-1,3-diol is a brominated aromatic diol characterized by a propane-1,3-diol backbone substituted with a 3-bromophenyl group at the second carbon. This compound has been identified in natural product chemistry studies (e.g., Crataegus pinnatifida ), though its isolation is less common compared to hydroxyl- or methoxy-substituted analogs. Its structural features make it a candidate for synthetic modification, particularly in halogenated intermediates for pharmaceuticals or polymers.
Properties
IUPAC Name |
2-(3-bromophenyl)propane-1,3-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c10-9-3-1-2-7(4-9)8(5-11)6-12/h1-4,8,11-12H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXFUSGNWNIQPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CO)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)propane-1,3-diol typically involves the bromination of a suitable precursor, such as 3-phenylpropane-1,3-diol. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the phenyl ring in the presence of a catalyst like iron(III) bromide (FeBr3) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and consistent product formation. The reaction conditions are optimized to achieve high yields and purity, often involving temperature control, solvent selection, and catalyst optimization.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes or ketones.
Reduction: The bromine atom can be reduced to form the corresponding phenylpropane-1,3-diol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form phenylpropane-1,3-diol derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-bromobenzaldehyde or 3-bromobenzophenone.
Reduction: Formation of 3-phenylpropane-1,3-diol.
Substitution: Formation of 3-hydroxyphenylpropane-1,3-diol.
Scientific Research Applications
2-(3-Bromophenyl)propane-1,3-diol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)propane-1,3-diol involves its interaction with molecular targets through its bromine and hydroxyl groups. These functional groups enable the compound to participate in various chemical reactions, such as nucleophilic substitution and hydrogen bonding, which can influence its biological activity and chemical reactivity .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
2-(4-Hydroxyphenyl)propane-1,3-diol (Compound 6, Taxus cuspidata ): Structural Difference: Bromine at the 3-position replaced by a hydroxyl group at the 4-position. Impact: Enhanced polarity due to hydroxyl substitution, leading to higher water solubility compared to the brominated analog. Bioactivity: Not explicitly reported, but hydroxylated analogs often exhibit antioxidant or enzyme-inhibitory properties .
2-(3-Methoxy-4-hydroxyphenyl)propane-1,3-diol (Compound 7, Taxus cuspidata ):
- Structural Difference : Methoxy and hydroxyl groups at positions 3 and 4, respectively.
- Impact : Methoxy groups reduce hydrogen-bonding capacity but enhance lipophilicity. Such substitutions are common in lignin-derived compounds (e.g., guaiacylglycerol ethers ).
2-[4-(3-Hydroxypropyl)-2-methoxyphenoxy]propane-1,3-diol (Compound 4, Crataegus pinnatifida ): Structural Difference: Phenolic ether linkage with a 3-hydroxypropyl side chain.
Halogenated Derivatives
1-(3-Bromophenyl)-2-fluoro-2-methyl-3-phenylpropan-1,3-diol (III-15ag ):
- Structural Difference : Additional fluorine and methyl groups, plus a phenyl substituent.
- Impact : Enhanced steric hindrance and electronic effects from fluorine, likely altering reactivity in synthetic pathways (e.g., nucleophilic substitution).
bis(bromomethyl)propane-1,3-diol (CAS 3296-90-0 ): Structural Difference: Two bromomethyl groups on the central carbon.
Stereochemical Variants
erythro- and threo-1,2-bis(4-hydroxy-3-methoxyphenyl)propane-1,3-diols (Compounds 7 and 8, Hydnocarpus anthelminthica ): Structural Difference: Stereochemistry at C1 and C2 (erythro: R,S; threo: R,R or S,S). Impact: Stereoisomers exhibit distinct degradation kinetics in alkaline conditions. For example, erythro isomers degrade 4× faster than threo in lignin model systems .
Key Research Findings
Synthetic Accessibility : Brominated propane-1,3-diols are often synthesized via halogen exchange (e.g., NaI substitution in 2,2-bis(bromomethyl)propane-1,3-diol ), achieving yields up to 75%.
Biological Relevance: Hydroxylated analogs (e.g., 2-[4-(3-hydroxypropyl)phenoxy]propane-1,3-diol) show moderate cytotoxicity against A549 cells (IC50: 32.21 µg/mL) , whereas brominated derivatives lack reported activity.
Industrial Applications : Halogenated diols serve as flame retardants (e.g., FR-522 ) or liquid crystal precursors (e.g., trans-alkylcyclohexyldiols ).
Biological Activity
2-(3-Bromophenyl)propane-1,3-diol is a compound with notable structural characteristics that influence its biological activity. The presence of the bromine atom in the para position enhances the compound's reactivity and potential interactions with biological systems. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H11BrO2. The compound features:
- A brominated phenyl group , which increases its reactivity.
- A propane-1,3-diol backbone , contributing to its hydrophilicity and potential interactions with biomolecules.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The brominated phenyl groups can modulate enzyme activities or receptor functions, influencing cellular pathways. This mechanism is similar to that observed in other brominated compounds, which often exhibit enhanced biological activities due to their ability to form stable interactions with proteins and nucleic acids.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on brominated phenolic compounds have demonstrated their effectiveness against various bacterial strains, highlighting their potential as biocides .
| Compound | Bacterial Strain | Activity |
|---|---|---|
| 2-Bromo-2-nitropropane-1,3-diol | Escherichia coli | Bacteriostatic and bactericidal effects observed |
| This compound | Various strains | Potential antimicrobial activity suggested by structural similarities |
Cytotoxicity Studies
Cytotoxicity assessments have shown that related compounds can induce apoptosis in cancer cells. For example, studies involving CK2 inhibitors have indicated that brominated compounds can destabilize critical cellular proteins involved in cancer progression .
Case Study 1: Antibacterial Activity
A study investigated the antibacterial effects of 2-bromo-2-nitropropane-1,3-diol (related structure) against E. coli. Results indicated a period of biocide-induced bacteriostasis followed by growth at an inhibited rate. The bactericidal concentrations were significantly higher than the minimum inhibitory concentration (MIC), suggesting a robust antibacterial effect under specific conditions .
Case Study 2: Cancer Cell Line Studies
In vitro studies on cancer cell lines treated with brominated compounds revealed significant cytotoxic effects. These studies suggest that the presence of bromine enhances the ability of the compound to interact with cellular targets involved in proliferation and survival pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
